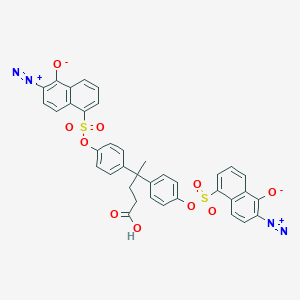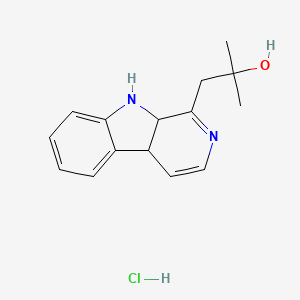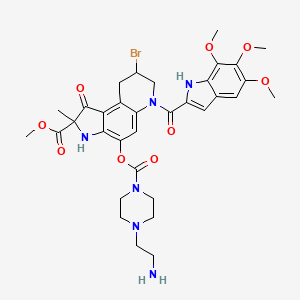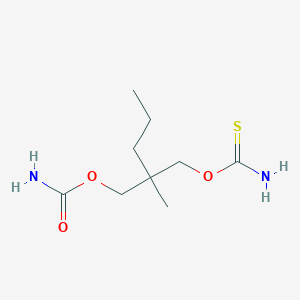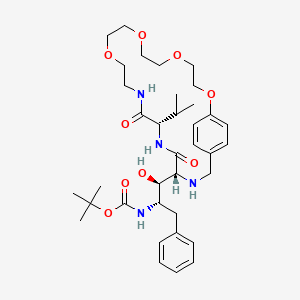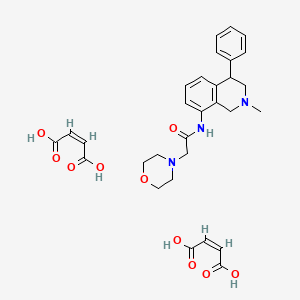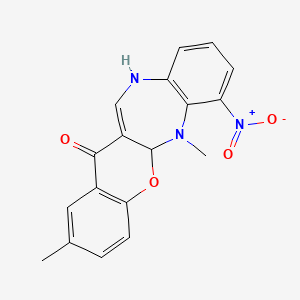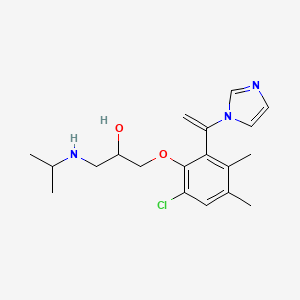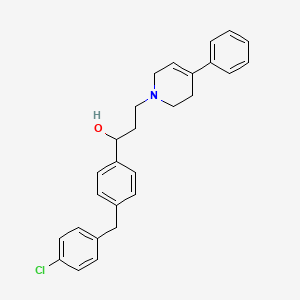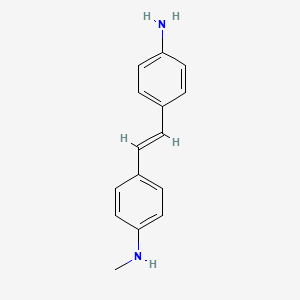
N-Methyldiaminostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyldiaminostilbene is a chemical compound with the molecular formula C15H16N2. It is also known by its systematic name, 4-((1E)-2-(4-aminophenyl)ethenyl)-N-methylbenzenamine . This compound is characterized by its stilbene structure, which consists of two benzene rings connected by an ethylene bridge, with an amino group and a methylamino group attached to the benzene rings.
Métodos De Preparación
The synthesis of N-Methyldiaminostilbene typically involves the reductive N-methylation of nitro compounds. This method is preferred due to its straightforward and cost-effective nature. The process involves the reduction of nitro compounds to amines, followed by methylation using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, or formaldehyde . Industrial production methods may involve large-scale catalytic hydrogenation and methylation processes to ensure high yield and purity.
Análisis De Reacciones Químicas
N-Methyldiaminostilbene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts.
Aplicaciones Científicas De Investigación
N-Methyldiaminostilbene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component in pharmaceuticals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-Methyldiaminostilbene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
N-Methyldiaminostilbene can be compared with other similar compounds, such as:
N,N-Dimethylaniline: Similar in structure but with two methyl groups attached to the nitrogen atom.
4-Aminostilbene: Lacks the N-methyl group, making it less versatile in certain chemical reactions.
N-Methyl-4-aminobiphenyl:
Propiedades
Número CAS |
1075218-61-9 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
4-[(E)-2-[4-(methylamino)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C15H16N2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11,17H,16H2,1H3/b3-2+ |
Clave InChI |
LSXVZFZGGWPTSL-NSCUHMNNSA-N |
SMILES isomérico |
CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |
SMILES canónico |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
